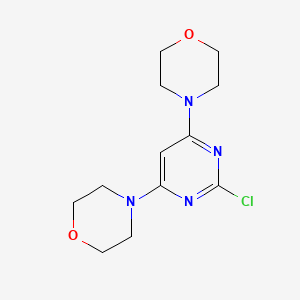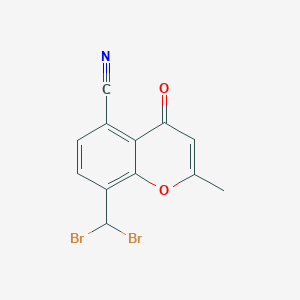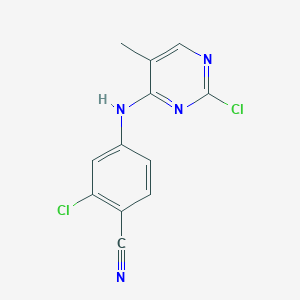
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol
Descripción general
Descripción
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium nitrite under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromo-2,2-dimethyl-3,4-dihydroquinolin-4-one.
Reduction: Formation of 2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but differ in the substitution pattern.
6-Bromo-2,3-dihydroquinolin-4(1H)-one: Similar structure but lacks the dimethyl groups at the 2nd position.
2,2-Dimethyl-3,4-dihydro-1H-quinolin-4-ol: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is unique due to the combination of the bromine atom, dimethyl groups, and hydroxyl group, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-10(14)8-5-7(12)3-4-9(8)13-11/h3-5,10,13-14H,6H2,1-2H3 |
Clave InChI |
HQEJIXFCZSKXSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(N1)C=CC(=C2)Br)O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8647909.png)


![(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-hydrazine](/img/structure/B8647934.png)
![7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8647948.png)



